REACTION_CXSMILES
|
Br[C:2]1[C:7]([Cl:8])=[CH:6][C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][C:3]=1[Cl:13].C([Mg]Br)(C)C.CN(C)[CH:21]=[O:22]>O1CCCC1>[Cl:13][C:3]1[CH:4]=[C:5]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:7]([Cl:8])[C:2]=1[CH:21]=[O:22]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1Cl)C(F)(F)F)Cl
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Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Br
|
Name
|
|
Quantity
|
1.2 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.275 g
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
|
was stirred for 30 min at −10° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
−10° C
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Type
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ADDITION
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Details
|
After complete addition the reaction mixture
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Type
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TEMPERATURE
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Details
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the mixture was slowly warmed up
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Type
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CUSTOM
|
Details
|
The mixture was quenched with saturated ammonium chloride solution
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Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried on sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was used without any further purification, brown oil (741 mg, 89%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)C(F)(F)F)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |